molecular formula C13H19NO3 B7559630 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid

Cat. No. B7559630
M. Wt: 237.29 g/mol
InChI Key: HUFKXBKHKKFKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid, also known as PMPA, is a chemical compound that has been extensively studied for its potential use in antiviral therapy. PMPA is a nucleotide analogue, which means that it mimics the structure of natural nucleotides and can interfere with viral replication.

Mechanism of Action

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is a nucleotide analogue that mimics the structure of natural nucleotides. When 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is incorporated into viral DNA, it terminates the chain elongation process, thereby inhibiting viral replication. 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid can also inhibit the reverse transcriptase enzyme by competing with natural nucleotides for incorporation into viral DNA.
Biochemical and Physiological Effects:
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been shown to have low toxicity and high selectivity for viral enzymes. 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is rapidly taken up by cells and converted to its active form, 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid diphosphate. 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid diphosphate has a long half-life and can accumulate in cells, providing prolonged antiviral activity.

Advantages and Limitations for Lab Experiments

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It has low toxicity and high selectivity for viral enzymes, making it a promising candidate for antiviral therapy. However, 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic conditions.

Future Directions

There are several future directions for research on 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid. One direction is the development of new synthetic methods for 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid that are more efficient and cost-effective. Another direction is the optimization of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid derivatives that have improved antiviral activity and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid in combination therapy with other antiviral agents.

Synthesis Methods

The synthesis of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step is the coupling of the protected carboxylic acid with 4-(propan-2-yloxy)benzylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step is the debenzylation of the intermediate product using palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step is the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF).

Scientific Research Applications

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been extensively studied for its potential use in antiviral therapy, particularly in the treatment of HIV and hepatitis B virus (HBV) infections. 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid can inhibit the reverse transcriptase enzyme, which is essential for viral replication. 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has also been shown to have activity against other viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).

properties

IUPAC Name

2-[(4-propan-2-yloxyphenyl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)17-12-6-4-11(5-7-12)8-14-10(3)13(15)16/h4-7,9-10,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFKXBKHKKFKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid

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